molecular formula C21H22N2O4S2 B2880493 N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 923467-60-1

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2880493
CAS No.: 923467-60-1
M. Wt: 430.54
InChI Key: CLXHFTDTIQYNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that features a benzothiophene moiety, a methoxybenzenesulfonyl group, and a piperidine carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research could involve testing its efficacy and safety in clinical trials. If it’s a chemical reagent, future research could involve exploring new reactions it can participate in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The general approach might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the piperidine ring: Piperidine can be synthesized or obtained commercially and then functionalized to introduce the carboxamide group.

    Attachment of the methoxybenzenesulfonyl group: This step usually involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carboxamide group or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
  • N-(1-benzothiophen-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of N-(1-benzothiophen-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-27-18-3-5-19(6-4-18)29(25,26)23-11-8-15(9-12-23)21(24)22-17-2-7-20-16(14-17)10-13-28-20/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHFTDTIQYNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.